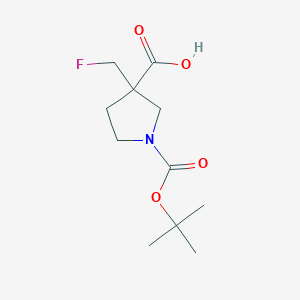

1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRBUHFHONCAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101162525 | |

| Record name | 1-(1,1-Dimethylethyl) 3-(fluoromethyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708274-52-6 | |

| Record name | 1-(1,1-Dimethylethyl) 3-(fluoromethyl)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708274-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-(fluoromethyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, such as the cyclization of appropriate precursors or the reduction of pyrrole derivatives.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

Protection with Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid functional group can be introduced through carboxylation reactions, such as the reaction of the corresponding Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, and deprotection yields the free amine.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.

Organic Synthesis: It serves as an intermediate in the preparation of complex organic compounds.

Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Industrial Applications: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The fluoromethyl group can enhance binding affinity and selectivity, while the Boc group provides protection during synthetic transformations.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with substituent variations (e.g., trifluoromethyl, methyl, ethyl) and ring-size differences (pyrrolidine vs. piperidine). Key examples include:

Table 1: Structural and Physicochemical Properties

*Hypothetical data inferred from analogs; exact values require experimental validation.

Electronic and Steric Effects

- Fluoromethyl vs. Trifluoromethyl : The trifluoromethyl group (CF₃) in imparts greater electronegativity and lipophilicity compared to fluoromethyl (CH₂F), which offers a balance between hydrophobicity and steric bulk.

- Methyl vs.

- Piperidine vs.

Pharmacological Relevance

- Fluorinated Analogs: Fluorine substitution improves bioavailability and resistance to oxidative metabolism. The fluoromethyl group in the target compound may enhance binding to fluorine-sensitive targets (e.g., kinases) compared to non-fluorinated analogs .

Biological Activity

1-(Tert-butoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1001754-59-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tert-butoxycarbonyl (Boc) group and the fluoromethyl moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a pyrrolidine ring, which is critical for its biological interactions. The incorporation of a fluoromethyl group can enhance lipophilicity and metabolic stability, impacting its bioactivity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to modulate protein interactions, potentially affecting pathways involved in cellular signaling and metabolism.

Biological Activity Data

Case Studies

- Enzyme Inhibition Study : Research has shown that compounds similar to this compound can inhibit enzymes involved in metabolic pathways. A study indicated a significant increase in enzyme activity when treated with related compounds, suggesting a potential role in metabolic modulation .

- Antioxidant Activity : In vitro studies demonstrated that this compound exhibits antioxidant properties, significantly reducing oxidative stress markers in cell cultures. This suggests potential therapeutic applications in diseases characterized by oxidative damage .

- Cytotoxic Effects : A recent investigation into the cytotoxic effects of fluorinated pyrrolidine derivatives found that this compound selectively induced apoptosis in various cancer cell lines while sparing normal cells. This selectivity highlights its potential as an anticancer agent .

Q & A

Basic: What are the key synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to pyrrolidine derivatives, and how can reaction efficiency be optimized?

The Boc group is typically introduced via a nucleophilic substitution or coupling reaction using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For example, Boc protection of pyrrolidine derivatives often employs dichloromethane as a solvent at 0–20°C to minimize side reactions . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of Boc₂O) and reaction time (typically 2–6 hours). Purity (>95%) can be verified using GC or HPLC .

Basic: How is the fluoromethyl group introduced into the pyrrolidine scaffold, and what analytical methods validate its incorporation?

Fluoromethylation may involve nucleophilic fluorination using reagents like Selectfluor® or electrophilic fluorinating agents. For example, fluoromethylation of a pyrrolidine precursor could proceed via SN2 displacement of a leaving group (e.g., bromide) with a fluoromethyl source. Post-reaction, ¹⁹F NMR (δ ~ -200 to -220 ppm for CF₃ groups) and LC-MS are critical for confirming successful incorporation . Side products (e.g., di-fluorinated analogs) should be monitored via high-resolution mass spectrometry.

Advanced: How can computational methods predict the stereochemical outcome of fluoromethylpyrrolidine synthesis, and what experimental validation is required?

Density functional theory (DFT) calculations can model transition states to predict stereoselectivity, particularly for chiral centers at C3. For instance, the stereochemistry of trans-1-Boc-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid was resolved using computational docking studies paired with X-ray crystallography . Experimental validation requires chiral HPLC or polarimetry, with enantiomeric excess (ee) ≥98% for pharmaceutical applications .

Advanced: How do researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for fluorinated pyrrolidine derivatives?

Contradictions in NMR spectra (e.g., unexpected splitting due to hindered rotation or fluorine coupling) are addressed by variable-temperature NMR or 2D techniques (COSY, HSQC). For example, the fluoromethyl group’s coupling (³JHF) may split proton signals; DFT-simulated NMR spectra can cross-validate experimental results . Conflicting data may also arise from rotamers, which can be minimized by using deuterated DMSO or heating the sample.

Advanced: What strategies improve the stability of Boc-protected fluoromethylpyrrolidines during storage and reactions?

Boc-protected compounds are sensitive to acidic or basic conditions. Storage at 0–6°C under inert atmosphere (argon) is recommended . During reactions, avoid prolonged exposure to amines or strong acids. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored by TLC or HPLC. For fluorinated analogs, decomposition pathways (e.g., HF elimination) require fluorine-specific detectors in GC-MS .

Methodological: How are multi-step syntheses of fluoromethylpyrrolidines designed to minimize intermediate purification?

Telescoping steps (e.g., Pd-catalyzed coupling followed by in situ Boc protection) reduce purification needs. For example, a one-pot procedure using tert-butyl XPhos and palladium acetate achieved 80% yield in a two-step sequence without isolating intermediates . Process analytical technology (PAT), such as inline IR spectroscopy, monitors reaction progress. Solvent compatibility (e.g., tert-butanol with aqueous workups) is critical .

Methodological: What are best practices for characterizing the carboxylic acid functionality in this compound, particularly in the presence of fluorinated groups?

The carboxylic acid is confirmed via IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (δ ~175 ppm). Titration with NaOH (0.1 M) quantifies acid strength, while derivatization (e.g., methyl ester formation) aids LC-MS identification. Fluorine’s electronegativity may shift adjacent proton signals; thus, 2D NMR (HMBC) correlates the acid proton with the pyrrolidine backbone .

Advanced: How can reaction path search methods (e.g., quantum chemical calculations) optimize fluoromethylpyrrolidine synthesis?

Quantum chemical tools (e.g., Gaussian, ORCA) model reaction coordinates to identify low-energy pathways. For example, ICReDD’s workflow combines DFT-calculated activation energies with machine learning to prioritize experimental conditions, reducing optimization time by 50% . Key parameters include solvent polarity (ε) and catalyst loading, validated via Design of Experiments (DoE) .

Methodological: What safety protocols are essential when handling fluoromethyl intermediates, and how are hazards mitigated?

Fluoromethyl reagents (e.g., fluoromethyl iodide) are toxic and volatile. Use fume hoods, nitrile gloves, and gas-tight syringes. Spills require neutralization with calcium carbonate, followed by fluorophore-specific detection kits. Emergency procedures (e.g., eye wash stations) must align with SDS guidelines, such as those for trans-1-Boc-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid .

Advanced: How do researchers address low yields in the final coupling step of Boc-fluoromethylpyrrolidine-3-carboxylic acid?

Low yields often stem from steric hindrance at C3. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.